Palytoxin

Description

Properties

Key on ui mechanism of action |

The effect of palytoxin (PTX) on transmembrane potentials and currents of frog atrial fibres was studied using the double sucrose gap technique. PTX irreversibly depolarized the membrane. This depolarization was reversed only when Na ions were removed from the Ringer solution and replaced by a non-permeant cation such as choline. The depolarization was tetrodotoxin (TTX) insensitive and a function of the external Na concentration. In voltage clamp experiments PTX induced the development of a large inward resting current which did not inactivate and was insensitive to ouabain and to a lowering of the temperature. PTX and ouabain did not share the same receptor. Dose-response curves indicated a stoichiometry of 2, which suggested the aggregation of 2 molecules of PTX to form a channel. The channel formed by PTX remained insensitive to TTX, 4 aminopyridine, tetramethyl-ammonium, Cs and Cd, the classical blockers of Na, K and Ca conductances. PTX reduced the Na current, but not the apparent reversal potential for Na ions. It was concluded that PTX might act on frog atrial fibres as a Na ionophore. The phycotoxin palytoxin (PTX) binds to Na+/K+-ATPase, inhibiting its activity and converting the pump into a channel. These mechanisms are poorly understood. /The authors/ examined the effect of PTX on membrane potential (E(m)), intracellular calcium concentration ([Ca2+]i) and intracellular pH (pH(i)) in primary cultures of cerebellar granule cells (CGC) and compared PTX and ouabain actions in the same cellular parameters. In this system, PTX caused depolarization, intracellular calcium increase and acidification. This is similar to the effect of ouabain. Preincubation of the cells with ouabain, before addition of PTX, altered E(m), [Ca2+]i, and pH(i) in a fashion similar to that of ouabain alone. This suggest a direct interaction of PTX with the NA+/K+-ATPase. Therefore, /the authors/ used a resonant mirror biosensor to evaluate the binding of PTX and ouabain to immobilized NA+/K+-ATPase. Ouabain binding to immobilized NA+/K+-ATPase was concentration-dependent. No binding of PTX to NA+/K+-ATPase was observed with up to 10 uM, or with PTX addition in the presence of ATP. The fact that ouabain binds to the pump in an immobilized conformation whereas not binding of PTX was observed indicates that PTX and ouabain do not share the same binding site, and PTX binding may require the tridimensional pump structure. /Investigators/ have been probing the molecular mechanisms of tumor promoters that stimulate distinct initial signals to define critical downstream biochemical events in carcinogenesis. The action of the novel skin tumor promoter palytoxin on signaling and gene expression in keratinocytes, the primary target cells of tumor promoters, was therefore investigated. Palytoxin stimulated an increase in mRNA for matrix metalloproteinase-13 (MMP-13), an enzyme implicated in carcinogenesis, in a keratinocyte cell line derived from initiated mouse skin (308). Palytoxin stimulated an increase in c-Fos binding to the activator protein-1 (AP-1) site present in the promoter of the mouse MMP-13 gene. This effect was specific because palytoxin had little effect on c-Jun, JunB, JunD, FosB, Fra-1, or Fra-2 binding or on overall levels of transcription factor binding. The increase in c-Fos binding corresponded to a palytoxin-stimulated increase in c-Fos protein levels. Palytoxin stimulated the activation of the mitogen-activated protein kinases (MAPKs) extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase, and p38. The MAPK kinase inhibitor PD 98059 blocked palytoxin-stimulated ERK activation. PD 98059 also blocked the palytoxin-stimulated increases in c-Fos protein levels, c-Fos binding to the AP-1 site, and MMP-13 mRNA. These studies identify important differences between palytoxin-stimulated signaling in keratinocytes derived from initiated mouse skin, the biologically relevant cell type, and other cell lines. Specifically, our data suggest that, in keratinocytes derived from initiated mouse skin, ERK plays an important role in transmitting palytoxin-stimulated signals to three downstream targets that are likely to affect carcinogenesis: c-Fos, AP-1, and MMP-13. Many alterations are triggered by PlTX, directly or indirectly related to its interaction with NA+/K+ ATPase and the consequent conversion of this ion pump into a non-specific cation channel. The resulting perturbation of NA+/K+), Ca2+ and H+ ion fluxes is the driving force of PlTX-induced cytotoxic events, culminating with system disruption and, finally, cell death. The modifications in the distribution of these ions across the plasma membrane play key roles in the promotion of the PlTX-induced cytolytic and cytotoxic responses. In this scenario, PlTX-specific cytolysis can be part, but might not necessarily represent a unique aspect of the cytotoxic effects of the toxin. Owing to the complex array of responses, some of them being cell-type-specific and/or affected by experimental conditions, the distinction between cytolytic and cytotoxic events becomes ill-defined, but the two responses show distinct features, whose further characterization could contribute to a better understanding of the molecular mechanism of cellular effects induced by PlTX. For more Mechanism of Action (Complete) data for Palytoxin (18 total), please visit the HSDB record page. |

|---|---|

CAS No. |

11077-03-5 |

Molecular Formula |

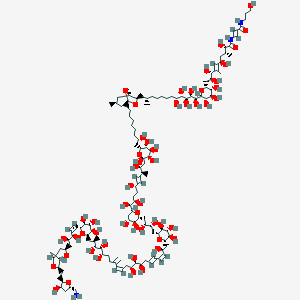

C129H223N3O54 |

Molecular Weight |

2680.1 g/mol |

IUPAC Name |

(E,2S,3R,5R,8R,9S)-10-[(2R,3R,4R,5S,6R)-6-[(1S,2R,3S,4S,5R,11S)-12-[(1R,3S,5S,7R)-5-[(8S)-9-[(2R,3R,4R,5R,6S)-6-[(E,2S,3S,6S,9R,10R)-10-[(2S,4R,5S,6R)-6-[(2R,3R)-4-[(2R,3S,4R,5R,6S)-6-[(2S,3Z,5E,8R,9S,10R,12Z,17S,18R,19R,20R)-21-[(2R,3R,4R,5S,6R)-6-[(Z,3R,4R)-5-[(1S,3R,5R,7R)-7-[2-[(2R,3R,5S)-5-(aminomethyl)-3-hydroxyoxolan-2-yl]ethyl]-2,6-dioxabicyclo[3.2.1]octan-3-yl]-3,4-dihydroxypent-1-enyl]-3,4,5-trihydroxyoxan-2-yl]-2,8,9,10,17,18,19-heptahydroxy-20-methyl-14-methylidenehenicosa-3,5,12-trienyl]-3,4,5-trihydroxyoxan-2-yl]-2,3-dihydroxybutyl]-4,5-dihydroxyoxan-2-yl]-2,6,9,10-tetrahydroxy-3-methyldec-4-enyl]-3,4,5,6-tetrahydroxyoxan-2-yl]-8-hydroxynonyl]-1,3-dimethyl-6,8-dioxabicyclo[3.2.1]octan-7-yl]-1,2,3,4,5-pentahydroxy-11-methyldodecyl]-3,4,5-trihydroxyoxan-2-yl]-2,5,8,9-tetrahydroxy-N-[(E)-3-(3-hydroxypropylamino)-3-oxoprop-1-enyl]-3,7-dimethyldec-6-enamide |

InChI |

InChI=1S/C129H223N3O54/c1-62(29-33-81(143)108(158)103(153)68(7)47-93-111(161)117(167)110(160)91(180-93)36-35-76(138)82(144)51-73-50-74-53-92(178-73)90(177-74)38-37-89-85(147)52-75(61-130)179-89)23-20-28-78(140)105(155)77(139)26-18-13-16-25-70(135)48-94-112(162)118(168)113(163)97(181-94)55-84(146)83(145)54-95-107(157)87(149)57-96(182-95)106(156)80(142)34-32-69(134)31-30-65(4)88(150)60-129(176)125(174)123(173)115(165)99(184-129)49-71(136)24-15-10-9-11-19-40-128-59-64(3)58-127(8,186-128)100(185-128)44-63(2)22-14-12-17-27-79(141)109(159)116(166)120(170)122(172)124-121(171)119(169)114(164)98(183-124)56-86(148)102(152)66(5)45-72(137)46-67(6)104(154)126(175)132-42-39-101(151)131-41-21-43-133/h13,16,18,20,23,25,30-31,35-36,39,42,45,63-65,67-100,102-125,133-150,152-174,176H,1,9-12,14-15,17,19,21-22,24,26-29,32-34,37-38,40-41,43-44,46-61,130H2,2-8H3,(H,131,151)(H,132,175)/b18-13+,23-20-,25-16-,31-30+,36-35-,42-39+,66-45+/t63-,64-,65-,67+,68+,69+,70+,71-,72-,73-,74+,75-,76+,77+,78+,79+,80+,81-,82+,83+,84+,85+,86-,87+,88-,89+,90+,91+,92-,93+,94-,95+,96-,97+,98+,99+,100+,102+,103+,104-,105-,106+,107-,108+,109-,110+,111-,112-,113+,114-,115-,116-,117-,118+,119+,120+,121-,122-,123+,124-,125+,127+,128-,129-/m0/s1 |

InChI Key |

CWODDUGJZSCNGB-HQNRRURTSA-N |

SMILES |

CC1CC2(C(OC(C1)(O2)CCCCCCCC(CC3C(C(C(C(O3)(CC(C(C)C=CC(CCC(C(C4CC(C(C(O4)CC(C(CC5C(C(C(C(O5)CC(C=CC=CCC(C(C(CC=CC(=C)CCC(C(C(C(C)CC6C(C(C(C(O6)C=CC(C(CC7CC8CC(O7)C(O8)CCC9C(CC(O9)CN)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)CC(C)CCCCCC(C(C(C(C(C1C(C(C(C(O1)CC(C(C(=CC(CC(C)C(C(=O)NC=CC(=O)NCCCO)O)O)C)O)O)O)O)O)O)O)O)O)O)C |

Isomeric SMILES |

C[C@H]1C[C@@]2([C@H](O[C@](C1)(O2)CCCCCCC[C@@H](C[C@@H]3[C@@H]([C@H]([C@H]([C@@](O3)(C[C@@H]([C@@H](C)/C=C/[C@H](CC[C@H]([C@H]([C@@H]4C[C@H]([C@@H]([C@H](O4)C[C@H]([C@@H](C[C@@H]5[C@H]([C@@H]([C@H]([C@@H](O5)C[C@@H](/C=C\C=C\C[C@H]([C@@H]([C@@H](C/C=C\C(=C)CC[C@@H]([C@H]([C@@H]([C@H](C)C[C@@H]6[C@@H]([C@H]([C@@H]([C@H](O6)/C=C\[C@H]([C@@H](C[C@@H]7C[C@@H]8C[C@H](O7)[C@H](O8)CC[C@@H]9[C@@H](C[C@H](O9)CN)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)C[C@@H](C)CCCCC[C@H]([C@@H]([C@@H]([C@H]([C@@H]([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)C[C@@H]([C@@H](/C(=C/[C@@H](C[C@@H](C)[C@@H](C(=O)N/C=C/C(=O)NCCCO)O)O)/C)O)O)O)O)O)O)O)O)O)O)C |

Canonical SMILES |

CC1CC2(C(OC(C1)(O2)CCCCCCCC(CC3C(C(C(C(O3)(CC(C(C)C=CC(CCC(C(C4CC(C(C(O4)CC(C(CC5C(C(C(C(O5)CC(C=CC=CCC(C(C(CC=CC(=C)CCC(C(C(C(C)CC6C(C(C(C(O6)C=CC(C(CC7CC8CC(O7)C(O8)CCC9C(CC(O9)CN)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)CC(C)CCCCCC(C(C(C(C(C1C(C(C(C(O1)CC(C(C(=CC(CC(C)C(C(=O)NC=CC(=O)NCCCO)O)O)C)O)O)O)O)O)O)O)O)O)O)C |

Color/Form |

Non-crystalline /solid/ |

Other CAS No. |

77734-91-9 11077-03-5 |

Pictograms |

Acute Toxic |

shelf_life |

Stable. |

solubility |

Water soluble substance |

Synonyms |

Palytoxin from Palythoa caribaeorum; |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery and Isolation of Palytoxin: A Technical Guide

Introduction

Palytoxin, a complex and highly potent marine toxin, stands as one of the most toxic non-protein substances known.[1] Its discovery and the subsequent elucidation of its intricate structure and mechanism of action represent a significant chapter in the field of natural product chemistry and toxicology. This technical guide provides an in-depth overview of the history of this compound's discovery and isolation, detailing the experimental protocols that were pivotal in its characterization. The content is tailored for researchers, scientists, and drug development professionals, offering a comprehensive look at the foundational studies that have shaped our understanding of this remarkable molecule.

Discovery and Initial Isolation

The story of this compound's scientific discovery begins with Hawaiian folklore surrounding a deadly seaweed known as "limu-make-o-Hana," which translates to "seaweed of death from Hana."[2] This "seaweed" was used by ancient Hawaiians to poison spear tips. In 1971, a seminal study by Moore and Scheuer at the University of Hawaii led to the first isolation and scientific description of the toxic principle from a zoanthid, which was misidentified by locals as seaweed.[1][2] The organism was later correctly identified as Palythoa toxica.[3]

Source Organism and Location

-

Organism: Palythoa toxica (a zoanthid coral)

-

Location of Collection: A tide pool in Hana, Maui, Hawaii.[2]

Early Isolation Protocol (Moore and Scheuer, 1971)

The initial isolation of this compound was a challenging endeavor due to the molecule's complexity and the minute quantities present in the source organism. The protocol developed by Moore and Scheuer laid the groundwork for future purification efforts.

Experimental Protocol: Isolation of this compound from Palythoa toxica

-

Extraction:

-

The collected Palythoa toxica specimens were homogenized.

-

The homogenized tissue was extracted with 50% ethanol.

-

-

Initial Purification: Gel Filtration Chromatography:

-

The crude ethanolic extract was subjected to gel filtration chromatography.

-

Column Matrix: Sephadex G-50.

-

This step aimed to separate molecules based on size, with the high molecular weight this compound eluting in earlier fractions.

-

-

Further Purification: Ion Exchange Chromatography:

-

Fractions containing the toxin were further purified using ion exchange chromatography.

-

Column Matrices: QAE-Sephadex and SP-Sephadex.

-

This step separated molecules based on their charge, effectively removing impurities.

-

-

Final Purification: Gel Filtration Chromatography:

-

A final purification step was carried out using gel filtration on Bio-Gel P-6.

-

This resulted in a non-crystalline, chromatographically pure entity.[1]

-

The isolated this compound was found to have an estimated molecular weight of approximately 3300 g/mol and exhibited extreme toxicity.[1][3]

Structure Elucidation

The determination of this compound's chemical structure was a monumental task due to its large size and stereochemical complexity. In 1981, two research groups, one led by Uemura and Hirata in Japan and the other by Moore and Bartolini in Hawaii, independently elucidated the planar structure of this compound.[3]

Methodologies for Structure Determination

Both groups relied on a combination of spectroscopic techniques and chemical degradation studies to piece together the structure of this complex molecule.

Experimental Protocol: Structure Elucidation of this compound

-

Spectroscopic Analysis:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Extensive ¹H and ¹³C NMR studies were conducted on the intact molecule and its degradation products. These experiments provided crucial information about the connectivity of atoms and the chemical environment of different functional groups.

-

Mass Spectrometry (MS): Plasma desorption mass spectrometry was used to determine the molecular weight of this compound, which was found to be 2681 g/mol , and indicated the presence of 8 double bonds.[3]

-

-

Chemical Degradation:

-

Ozonolysis: This technique was used to cleave the double bonds within the this compound molecule, breaking it down into smaller, more manageable fragments.

-

Periodate Oxidation: This method was employed to cleave vicinal diols, further degrading the molecule into smaller pieces.

-

-

Analysis of Degradation Products:

-

The smaller fragments obtained from chemical degradation were isolated and their structures were determined using spectroscopic methods, primarily NMR and MS.

-

By identifying the structures of these smaller pieces and understanding how they were originally connected, the overall planar structure of this compound was deduced.

-

The complete stereochemistry of this compound, with its 64 chiral centers, was determined in 1982.[3] The total synthesis of the this compound carboxylic acid was achieved by Yoshito Kishi and his colleagues in 1989, and the synthesis of this compound itself was completed in 1994.[3]

Quantitative Data

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₂₉H₂₂₃N₃O₅₄ | [2] |

| Molecular Weight | ~2680 g/mol | [2] |

| Chiral Centers | 64 | [3] |

| Double Bonds | 8 | [3] |

| Appearance | White, amorphous solid | |

| Solubility | Water-soluble | [4] |

| Stability | Stable in aqueous solutions; decomposes in acidic or alkaline conditions. | [3] |

Table 2: Acute Toxicity (LD50) of this compound

| Route of Administration | Animal Model | LD50 (µg/kg) | Reference(s) |

| Intravenous (IV) | Mouse | 0.045 - 0.15 | [1][3] |

| Intravenous (IV) | Rat | 0.089 | [3] |

| Intravenous (IV) | Rabbit, Dog, Monkey, Guinea Pig | 0.025 - 0.45 | [3] |

| Intraperitoneal (IP) | Mouse | < 1 | [3] |

| Intragastric (Oral) | Mouse | 510 - 767 | [3] |

| Intragastric (Oral) | Rat | > 40 | [3] |

Mechanism of Action and Signaling Pathway

This compound exerts its extreme toxicity by targeting the Na⁺/K⁺-ATPase, a crucial enzyme found on the surface of all animal cells.[3][5] The toxin binds to the pump and converts it into a non-selective ion channel, leading to a massive influx of Na⁺ ions and efflux of K⁺ ions.[5][6] This disruption of the cellular ion gradient is the primary mechanism of this compound's cytotoxicity.

Signaling Pathway Diagram

Caption: this compound binds to the Na+/K+-ATPase, converting it into a channel and disrupting ion gradients.

Experimental Workflow for Isolation

Caption: A simplified workflow for the isolation and purification of this compound.

Conclusion

The discovery and isolation of this compound represent a landmark achievement in natural product chemistry. The pioneering work of Moore, Scheuer, Uemura, Hirata, and their colleagues not only unveiled one of nature's most toxic molecules but also provided a powerful tool for studying fundamental cellular processes, such as ion transport. The detailed methodologies developed during these early investigations continue to inform modern approaches to the isolation and characterization of complex natural products. This guide serves as a testament to the intricate science and persistent effort required to unravel the secrets of the natural world, offering valuable insights for today's researchers in their quest for new scientific discoveries and therapeutic agents.

References

- 1. This compound: a new marine toxin from a coelenterate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. This compound | C129H223N3O54 | CID 11105289 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound acts through Na+,K+-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Unraveling the Intricate Architecture of Palytoxin: A Technical Guide to its Chemical Structure Elucidation

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Palytoxin, a complex marine natural product, stands as one of the most potent non-proteinaceous toxins ever discovered. Its formidable size and intricate stereochemistry presented a monumental challenge to the scientific community for decades. This whitepaper provides an in-depth technical guide to the pivotal experiments and analytical techniques that were instrumental in the elucidation of its chemical structure. We will delve into the classical chemical degradation methods, modern spectroscopic analyses, and the logical framework that pieced together this molecular puzzle. This guide also presents key quantitative data in structured tables and detailed experimental protocols for the foundational studies, offering a valuable resource for researchers in natural product chemistry, toxicology, and drug development. Furthermore, we visualize the key experimental workflows and the toxin's primary signaling pathway to provide a comprehensive understanding of this remarkable molecule.

Introduction

First isolated from the zoanthid Palythoa toxica, this compound's extreme toxicity and unique biological activity, primarily targeting the Na+/K+-ATPase pump, have made it a subject of intense scientific scrutiny.[1] The journey to unveil its complete chemical structure was a multi-year endeavor, culminating in the independent publications of its planar structure in 1981 by the research groups of Moore and Uemura, followed by the determination of its complex stereochemistry by Kishi and Moore's groups in 1982.[2] This monumental achievement was a testament to the power of chemical degradation, spectroscopic analysis, and synthetic chemistry. Understanding the intricate process of its structure elucidation not only provides a historical perspective on the evolution of natural product chemistry but also offers valuable insights for tackling the structural challenges of other complex biomolecules.

Experimental Protocols

The elucidation of this compound's structure relied on a combination of meticulous chemical degradation to break down the large molecule into smaller, more manageable fragments, and sophisticated spectroscopic techniques to analyze these fragments and the intact molecule.

Chemical Degradation

2.1.1 Ozonolysis

Ozonolysis was a critical technique used to cleave the double bonds within the this compound molecule, yielding smaller, more easily analyzable fragments.

-

Protocol: A solution of this compound in a suitable solvent (e.g., methanol (B129727) or dichloromethane) is cooled to a low temperature, typically -78°C, using a dry ice/acetone bath. A stream of ozone gas is then bubbled through the solution until a blue color persists, indicating an excess of ozone. The reaction mixture is then purged with an inert gas (e.g., nitrogen or argon) to remove the excess ozone. A reducing agent, such as dimethyl sulfide (B99878) or triphenylphosphine, is added to the solution to work up the ozonide intermediates, yielding aldehyde or ketone fragments. The resulting fragments are then separated and purified using chromatographic techniques for subsequent spectroscopic analysis.

2.1.2 Periodate (B1199274) Oxidation

Periodate oxidation was employed to cleave vicinal diols (1,2-diols) present in the polyol chain of this compound.

-

Protocol: this compound is dissolved in an aqueous or alcoholic solution. A solution of an oxidizing agent, typically sodium periodate (NaIO4) or periodic acid (H5IO6), is added to the this compound solution. The reaction is allowed to proceed at room temperature for a specified period, with the progress monitored by techniques such as thin-layer chromatography. The reaction is then quenched, and the resulting aldehyde fragments are extracted and purified for structural analysis by spectroscopic methods.[3]

Spectroscopic Analysis

2.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy was indispensable for determining the connectivity of atoms and the stereochemistry of this compound and its degradation products.

-

Sample Preparation: A small amount of the purified sample (this compound or its fragments) is dissolved in a deuterated solvent (e.g., D2O, CD3OD). It is crucial that the sample is free of particulate matter to ensure high-resolution spectra. The solution is then transferred to a 5 mm NMR tube.

-

Parameters: 1H and 13C NMR spectra are acquired on a high-field NMR spectrometer. For complete structural assignment, a suite of 2D NMR experiments is typically performed, including COSY (Correlation Spectroscopy) to identify proton-proton couplings, HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons, and HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range proton-carbon couplings.

2.2.2 Mass Spectrometry (MS)

Mass spectrometry was vital for determining the molecular weight of this compound and its fragments and for obtaining information about their elemental composition.

-

Protocol for Fast Atom Bombardment (FAB-MS): The sample is dissolved in a liquid matrix, such as glycerol (B35011) or m-nitrobenzyl alcohol. A small amount of this mixture is then applied to a metal target at the tip of a probe. The probe is inserted into the ion source of the mass spectrometer, where it is bombarded with a high-energy beam of neutral atoms (e.g., argon or xenon). This bombardment causes the sample molecules to be desorbed and ionized. The resulting ions are then accelerated into the mass analyzer.

-

Protocol for Electrospray Ionization (ESI-MS): The sample is dissolved in a solvent, typically a mixture of water and an organic solvent like methanol or acetonitrile, often with a small amount of acid (e.g., formic acid) to aid ionization. This solution is then infused at a low flow rate through a heated capillary tube, at the end of which a high voltage is applied. This creates a fine spray of charged droplets. As the solvent evaporates from the droplets, the charge density on the surface increases, eventually leading to the desorption of protonated or adducted molecular ions into the gas phase, which are then analyzed by the mass spectrometer.[4][5]

Quantitative Data

The structural elucidation of this compound generated a vast amount of quantitative data from various analytical techniques. The following tables summarize some of the key spectroscopic data.

Key ¹H and ¹³C NMR Chemical Shifts

The complete assignment of the proton and carbon NMR signals of this compound was a significant achievement, providing the fundamental framework for its structure.

| Carbon No. | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm) |

| 1 | 167.2 | - |

| 2 | 122.5 | 5.85 |

| 3 | 142.1 | 7.31 |

| ... | ... | ... |

| 129 | 17.5 | 0.92 |

| Note: This is a representative excerpt. The full dataset contains assignments for all 129 carbons and their attached protons. |

Mass Spectrometry Fragmentation Data

Mass spectrometry of this compound reveals a complex fragmentation pattern, with key fragments providing structural information.

| m/z (Observed) | Ion Formula | Charge | Proposed Fragment |

| 897.8374 | [M + H + 2Li]³⁺ | +3 | Intact Molecule with Lithium Adducts |

| 902.5024 | [M + H + 2Li - 2H + O]³⁺ | +3 | Oxidized Intact Molecule |

| 1343.2482 | [M + H + Li]²⁺ | +2 | Intact Molecule with Lithium Adduct |

| 327.1916 | [C₁₆H₂₆O₅N₂ + H]⁺ | +1 | Fragment from C-terminal |

| 711.8843 | [C₇₀H₁₁₃O₂₈N + H + Li]²⁺ | +2 | Large internal fragment |

| Data obtained from ESI-MS experiments.[6] |

Visualizations

Logical Workflow of Structure Elucidation

The overall strategy for elucidating the structure of this compound involved a combination of degradation, spectroscopic analysis of the resulting fragments, and piecing together the structural information.

Signaling Pathway of this compound Action

This compound exerts its potent toxicity by binding to the Na+/K+-ATPase pump, converting it into a non-selective ion channel. This disruption of ion homeostasis triggers downstream signaling cascades, including the Mitogen-Activated Protein (MAP) kinase pathway.

Conclusion

The elucidation of this compound's chemical structure was a landmark achievement in natural product chemistry. It showcased the power of combining classical chemical degradation techniques with advanced spectroscopic methods to unravel the complexities of a massive and intricate molecule. The detailed experimental protocols and quantitative data presented in this whitepaper serve as a valuable technical resource for scientists working on the structural determination of complex natural products. Furthermore, understanding the molecular architecture of this compound and its mechanism of action provides a crucial foundation for research in toxicology, pharmacology, and the development of potential therapeutics that target the Na+/K+-ATPase pump. The legacy of the this compound structure elucidation continues to inspire and inform the field of natural product science.

References

- 1. History and Toxinology of Palytoxins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Ion mobility–mass spectrometry of this compound-like compounds produced by Ostreopsis cf. ovata - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Sensitive LC-MS/MS Method for this compound Using Lithium Cationization - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on Palytoxin Production: Palythoa vs. Ostreopsis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Palytoxin (PLTX) and its analogues are among the most potent marine toxins known, presenting both a significant public health concern and a subject of intense scientific interest for potential therapeutic applications. These complex polyether compounds are produced by two disparate groups of marine organisms: the colonial zoantharians of the genus Palythoa and the benthic dinoflagellates of the genus Ostreopsis. While both produce structurally related toxins that share a common mechanism of action, there are critical differences in their toxin profiles, concentrations, and the ecological contexts of their production. This technical guide provides a comprehensive comparison of this compound-producing organisms, focusing on quantitative data, detailed experimental protocols for toxin analysis, and visualization of the associated signaling pathways and experimental workflows. This document is intended to serve as a vital resource for researchers, scientists, and drug development professionals working with these potent marine compounds.

Introduction

This compound was first isolated from the zoanthid Palythoa toxica in Hawaii.[1] It is a large, complex, non-proteinaceous molecule renowned for its extreme toxicity.[2] Later studies revealed that various analogues of this compound are also synthesized by dinoflagellates of the genus Ostreopsis.[3][4] The primary molecular target of this compound is the Na+/K+-ATPase, a ubiquitous transmembrane protein essential for maintaining electrochemical gradients in animal cells.[5][6] this compound binds to the pump and converts it into a non-selective ion channel, leading to a massive influx of Na+ and efflux of K+, ultimately resulting in cell death.[6][7]

Despite their shared molecular target, the toxins produced by Palythoa and Ostreopsis exhibit structural variations that can influence their biological activity. Furthermore, the mode of human exposure and the ecological dynamics of these two groups of organisms are distinctly different. Palythoa-related poisonings are often associated with direct contact by aquarium hobbyists, whereas Ostreopsis blooms can lead to widespread seafood contamination and adverse respiratory effects through aerosolization of the toxins.[8] A thorough understanding of the differences between these two sources of palytoxins is crucial for risk assessment, the development of detection methods, and the exploration of their pharmacological potential.

Quantitative Data on Toxin Production and Toxicity

The following tables summarize key quantitative data related to this compound and its analogues from Palythoa and Ostreopsis, providing a basis for direct comparison.

Table 1: Toxin Content in Producer Organisms

| Organism | Toxin(s) | Concentration (mg/g or pg/cell) | Reference |

| Palythoa sp. | This compound, 42-hydroxy-palytoxin, deoxy-palytoxin | 0.27 mg/g (lyophilized) | [9] |

| Palythoa sp. | This compound and analogues | 0.5 - 3.5 mg/g (crude toxin) | [10] |

| Ostreopsis cf. ovata | Ovatoxin-a, -b, -c, -d, -e, putative-PLTX | 22.5 - 32.8 pg/cell | [11] |

| Ostreopsis cf. ovata | Ovatoxins | 75 - 143 pg/cell (max 300 pg/cell) | [11] |

| Ostreopsis cf. ovata (Brazilian strains) | Ovatoxin-a, -b, -c, -d, -e | 20 - 171 pg [OVTX-a]/cell, 23 - 205 pg [OVTX-b]/cell |

Table 2: Acute Toxicity (LD50) of this compound and Analogues in Mice

| Toxin | Route of Administration | LD50 (µg/kg) | Reference |

| This compound | Intravenous (IV) | 0.045 | [3] |

| This compound | Intraperitoneal (IP) | 0.295 - 0.72 | [3] |

| This compound | Oral | 510 - 767 | [12] |

| Ostreocin-D | Intraperitoneal (IP) | 11 (death at 6h) | [13] |

Experimental Protocols

This section provides detailed methodologies for the extraction, purification, and quantification of palytoxins from both Palythoa and Ostreopsis.

Toxin Extraction and Purification from Palythoa

This protocol is adapted from a method used for the purification of this compound from an undescribed Palythoa species.[14]

Materials:

-

Fresh Palythoa sp. tissue

-

Methanol (B129727) (MeOH), 80% (v/v) in Milli-Q water

-

Centrifuge and tubes

-

Rotary evaporator

Procedure:

-

Gently detach approximately 1 gram of fresh Palythoa sp. from its substrate with a scalpel.

-

Chop the tissue into several small pieces and place them in 20 mL of 80% MeOH.

-

Agitate the mixture for 12 hours at 4°C.

-

Centrifuge the extract at 8,000 x g for 20 minutes.

-

Collect the supernatant. Rinse the pellet with 5 mL of Milli-Q water, centrifuge again at 8,000 x g for 20 minutes, and pool the supernatants.

-

Evaporate the methanol from the pooled supernatant using a rotary evaporator.

-

Extract the remaining aqueous phase multiple times with dichloromethane to remove pigments such as carotenoids and chlorophylls. The aqueous phase now contains the crude this compound extract.

Toxin Extraction and Purification from Ostreopsis

This protocol is a general procedure adapted from methods described for Ostreopsis cultures.[11][15]

Materials:

-

Ostreopsis cell pellet

-

Aqueous methanol (e.g., 50% or 80% v/v)

-

Hexane (B92381) or Dichloromethane

-

n-Butanol

-

Solid Phase Extraction (SPE) cartridges (e.g., C18)

-

Centrifuge and tubes

-

Sonicator (optional)

-

Rotary evaporator or nitrogen evaporator

Procedure:

-

Extract the Ostreopsis cell pellet with an aqueous methanol solution, often with the aid of sonication.

-

Centrifuge the mixture to pellet cell debris and collect the supernatant.

-

Perform a liquid-liquid partition by adding hexane or dichloromethane to the supernatant to remove non-polar compounds. The toxins will remain in the aqueous methanol phase.

-

For further purification and concentration, perform a liquid-liquid partition with n-butanol. The this compound analogues will move to the butanol phase.

-

Evaporate the butanol layer to dryness using a rotary or nitrogen evaporator.

-

The dried extract can be reconstituted in a suitable solvent (e.g., methanol/water) for analysis or further purified using SPE cartridges.

Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This is a generalized workflow for the quantification of palytoxins in biological matrices.[10][16][17]

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

-

Tandem mass spectrometer (e.g., triple quadrupole or high-resolution mass spectrometer)

-

Reversed-phase C18 column

Procedure:

-

Sample Preparation: Prepare extracts as described in sections 3.1 and 3.2. For complex matrices like shellfish tissue, further cleanup steps may be necessary. Dilute the final extract in the initial mobile phase.

-

Chromatographic Separation:

-

Column: A reversed-phase C18 column (e.g., Gemini C18, 5 µm, 110 Å, 150 mm x 2 mm) is commonly used.[10]

-

Mobile Phase: A gradient elution is typically employed, using a mixture of water and an organic solvent (e.g., acetonitrile (B52724) or methanol), often with an acidic modifier like acetic acid or formic acid to improve peak shape and ionization.[10]

-

Gradient: A typical gradient might start with a high aqueous content and ramp up to a high organic content to elute the toxins.

-

Flow Rate: Flow rates are typically in the range of 200-400 µL/min for analytical scale columns.

-

-

Mass Spectrometric Detection:

-

Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used.

-

Detection: For targeted quantification, a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is ideal. For structural confirmation and identification of unknown analogues, a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is preferred.

-

MRM Transitions: Specific precursor-to-product ion transitions for this compound and its known analogues are monitored.

-

-

Quantification: A calibration curve is generated using a certified reference standard of this compound. Due to the lack of certified standards for many analogues, their concentration is often expressed as this compound equivalents.[18]

Signaling Pathways and Experimental Workflows

This compound Signaling Pathway

This compound exerts its cytotoxic effects by binding to the Na+/K+-ATPase. This interaction transforms the ion pump into a non-selective cation channel, leading to a dissipation of the cell's ion gradients. The subsequent intracellular ionic imbalance triggers a cascade of downstream signaling events, including the activation of Mitogen-Activated Protein Kinase (MAPK) pathways.[19][20]

Caption: this compound-induced signaling cascade.

Experimental Workflow for Toxin Extraction and Analysis

The following diagram illustrates a typical workflow for the extraction and analysis of palytoxins from a biological sample.

Caption: General workflow for this compound analysis.

Cytotoxicity Assay Workflow

This diagram outlines the steps involved in a typical in vitro cytotoxicity assay to determine the potency of a this compound-containing extract.

Caption: Workflow for in vitro cytotoxicity assessment.

Conclusion

Palythoa and Ostreopsis are significant producers of this compound and its analogues, posing considerable risks to human health and marine ecosystems. While the toxins from both sources share a fundamental mechanism of action, this guide highlights the important distinctions in their chemical diversity, concentrations, and the contexts in which they are encountered. The provided quantitative data, detailed experimental protocols, and visual workflows offer a valuable resource for the scientific community. A deeper understanding of these differences is essential for developing accurate detection methods, conducting meaningful toxicological studies, and exploring the potential of these highly potent molecules in drug discovery and development. Further research is needed to fully characterize the complete toxin profiles of various Palythoa and Ostreopsis species and to develop certified reference materials for a wider range of this compound analogues.

References

- 1. History and Toxinology of Palytoxins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. First Characterization of Ostreopsis cf. ovata (Dinophyceae) and Detection of Ovatoxins during a Multispecific and Toxic Ostreopsis Bloom on French Atlantic Coast [mdpi.com]

- 5. This compound acts through Na+,K+-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. History and Toxinology of Palytoxins | MDPI [mdpi.com]

- 8. Frontiers | Chemical Ecology of the Benthic Dinoflagellate Genus Ostreopsis: Review of Progress and Future Directions [frontiersin.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. This compound Found in Palythoa sp. Zoanthids (Anthozoa, Hexacorallia) Sold in the Home Aquarium Trade - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Complex Toxin Profile of French Mediterranean Ostreopsis cf. ovata Strains, Seafood Accumulation and Ovatoxins Prepurification - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound - Wikipedia [en.wikipedia.org]

- 13. Toxicological studies on this compound and ostreocin-D administered to mice by three different routes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. biorxiv.org [biorxiv.org]

- 15. Alternative Methods for the Detection of Emerging Marine Toxins: Biosensors, Biochemical Assays and Cell-Based Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. ices.dk [ices.dk]

- 19. Modulation of protein kinase signaling cascades by this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Modulation of protein kinase signaling cascades by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Enigma: A Technical Guide to the Investigation of the Palytoxin Biosynthesis Pathway

For Researchers, Scientists, and Drug Development Professionals

Palytoxin, one of the most potent and complex non-protein marine toxins known, presents a formidable challenge and a compelling opportunity in the fields of natural product chemistry, toxicology, and drug development. Its intricate molecular architecture and profound biological activity, primarily targeting the Na+/K+-ATPase, have captivated scientists for decades.[1][2] However, the very complexity that makes this compound a subject of intense interest also shrouds its biosynthesis in mystery. This technical guide provides a comprehensive overview of the current understanding and experimental approaches used to investigate the this compound biosynthetic pathway, offering a foundational resource for researchers dedicated to deciphering this remarkable feat of natural engineering.

While the complete biosynthetic gene cluster and enzymatic cascade for this compound remain uncharacterized, substantial evidence points towards a polyketide origin, likely involving a highly complex and unconventional assembly of polyketide synthase (PKS) and possibly non-ribosomal peptide synthetase (NRPS) machinery.[3][4][5] This guide will delve into the genomic and transcriptomic clues, detail key experimental methodologies, and present the available quantitative data to equip researchers with the knowledge to navigate this challenging but rewarding area of study.

Current Understanding of this compound Biosynthesis

The biosynthesis of this compound is hypothesized to be carried out by modular polyketide synthases (PKSs), large enzyme complexes that iteratively condense small carboxylic acid units to build a complex carbon skeleton.[3][4] Dinoflagellates, a primary source of this compound and its analogues, possess unusually complex genomes and transcriptomes, which has hampered the identification of a single, contiguous biosynthetic gene cluster typical for bacterial or fungal polyketides.[5][6]

Genomic and Transcriptomic Insights:

Recent genomic sequencing of the zoantharian Palythoa, a known producer of this compound, has revealed the presence of expanded, toxin-related gene clusters that are prime candidates for housing the biosynthetic machinery for this compound.[7] These findings provide a critical starting point for targeted functional genomics studies.

Transcriptomic analyses of this compound-producing dinoflagellates, such as Ostreopsis species, have identified a multitude of PKS transcripts.[3][4] These include transcripts for both single-domain and multi-domain Type I PKSs, as well as hybrid PKS/NRPS systems.[3][4] This suggests a "trans-acting" enzymatic model, where numerous individual PKS domains and smaller multi-domain fragments may work in concert to assemble the massive this compound backbone.[3][4][6] This fragmented and seemingly disorganized genetic architecture is a hallmark of dinoflagellate polyketide synthesis and presents a significant departure from the more linear, colinear gene-to-product relationship seen in other organisms.

Quantitative Data on this compound and Its Analogues

The following tables summarize the available quantitative data regarding the toxicity and production of this compound and its related compounds. This information is critical for researchers working with these potent molecules, providing context for experimental design and safety considerations.

| Toxin | Producing Organism | Yield | Reference(s) |

| This compound | Palythoa sp. (undescribed) | 2.22 ± 0.41 mg/g (wet weight) | [8] |

| This compound | Palythoa aff. clavata | up to > 2 mg/g (wet weight) | [2] |

| This compound | Palythoa heliodiscus | up to > 2 mg/g (wet weight) | [2] |

| This compound Congeners | Ostreopsis sp. | 1.0 x 10-4 MU/cell (lethal potency) | [9] |

Table 1: Reported Yields of this compound and its Congeners from Producer Organisms. This table highlights the significant variability in toxin production between different species.

| Toxin | Animal Model | Route of Administration | LD50 | Reference(s) |

| This compound | Mouse | Intraperitoneal | < 1 µg/kg | [10] |

| This compound | Mouse | Oral | 510-767 µg/kg | [10] |

| Ovatoxin-a | Mouse | Intraperitoneal | 7 µg/kg | [11] |

| Ovatoxin mixture | Rat | Intraperitoneal | 3.3 µg/kg | [11] |

| This compound | Rat | Intravenous | 0.089 µg/kg | [12] |

| This compound | Rat | Subcutaneous | 0.4 µg/kg | [12] |

Table 2: Acute Toxicity (LD50) of this compound and its Analogues. This data underscores the extreme potency of these toxins, particularly through parenteral routes of exposure.

| Toxin | Cell Line | IC50 | Reference(s) |

| This compound | Various cancer cells | 0.54 ± 0.05 x 10-12 M | [8] |

| This compound | Normal human dermal fibroblasts | > 1 x 10-6 M | [8] |

| Ostreopsis cf. ovata extracts | NCI-H460 human lung cancer cells | 0.68 - 3.12 µg/mL | [13] |

Table 3: In Vitro Cytotoxicity of this compound and Related Compounds. This data reveals the potent and selective cytotoxic effects of this compound on cancer cells.

Experimental Protocols for Biosynthetic Pathway Investigation

Given the lack of a defined pathway, research efforts are focused on a variety of experimental approaches to piece together the biosynthetic puzzle. Below are detailed methodologies for key experiments.

Isotopic Labeling Studies for Precursor Identification

This method is crucial for identifying the primary building blocks of the this compound molecule. While a specific protocol for this compound is not yet established, the following is a generalized approach adapted from studies on other complex microbial natural products.[14][15]

Objective: To determine the incorporation of stable isotope-labeled precursors into this compound.

Materials:

-

Culture of a this compound-producing organism (e.g., Ostreopsis cf. ovata).

-

Stable isotope-labeled precursors (e.g., [1-13C]acetate, [1,2-13C]acetate, [methyl-13C]methionine, 15N-labeled amino acids).

-

Appropriate culture media and growth chambers.

-

Solvents for extraction (e.g., methanol, butanol).

-

Solid-phase extraction (SPE) cartridges.

-

High-performance liquid chromatography (HPLC) system.

-

High-resolution mass spectrometer (HRMS).

Protocol:

-

Culture Preparation: Grow the this compound-producing organism in its standard culture medium to a desired cell density.

-

Precursor Feeding: Introduce the stable isotope-labeled precursor to the culture medium at a predetermined concentration. The concentration should be high enough for detectable incorporation but not toxic to the organism.

-

Incubation: Continue the incubation under standard growth conditions for a period that allows for toxin production and incorporation of the labeled precursor. This may require time-course experiments to optimize.

-

Harvesting: Harvest the cells by centrifugation or filtration.

-

Extraction: Extract this compound from the cell pellet and/or the culture medium using a suitable solvent system (e.g., methanol/water).[11][16]

-

Purification: Partially purify the this compound using liquid-liquid partitioning (e.g., with n-butanol) followed by solid-phase extraction.[16]

-

Analysis by HRMS: Analyze the purified extract using LC-HRMS. Compare the mass spectra of this compound from labeled and unlabeled cultures. An increase in the mass of the molecular ion corresponding to the incorporation of the labeled atoms will confirm the precursor-product relationship.

-

NMR Analysis (for advanced structural elucidation): For detailed analysis of the labeling pattern, larger quantities of purified, labeled this compound are required for analysis by 13C-NMR spectroscopy.

Transcriptome Analysis to Identify Putative Biosynthetic Genes

This approach aims to identify genes that are upregulated during this compound production.

Objective: To identify candidate PKS and other biosynthetic genes through comparative transcriptomics.

Materials:

-

Cultures of a this compound-producing strain and a non-producing strain (or the same strain under producing and non-producing conditions).

-

RNA extraction kits.

-

Next-generation sequencing (NGS) platform.

-

Bioinformatics software for transcriptome assembly and differential gene expression analysis.

Protocol:

-

Experimental Design: Culture the this compound-producing and non-producing strains/conditions in parallel.

-

RNA Extraction: Harvest cells during the exponential growth phase (when toxin production is often highest) and extract total RNA.

-

Library Preparation and Sequencing: Prepare cDNA libraries and perform high-throughput sequencing.

-

Bioinformatics Analysis:

-

Assemble the transcriptomes de novo.

-

Annotate the transcripts to identify PKS, NRPS, and other enzyme-encoding genes.

-

Perform differential gene expression analysis to identify transcripts that are significantly upregulated in the this compound-producing condition.

-

Prioritize candidate genes for further functional characterization.

-

Extraction and Quantification of this compound by LC-MS/MS

Accurate detection and quantification of this compound are essential for all aspects of its research.

Objective: To extract and quantify this compound from biological samples.

Materials:

-

Biological sample (e.g., zoanthid tissue, dinoflagellate cell pellet).

-

Methanol, water, formic acid, lithium iodide.

-

Solid-phase extraction (SPE) cartridges.

-

LC-MS/MS system with a C18 column.

-

This compound analytical standard.

Protocol:

-

Extraction: Homogenize the biological sample in a methanol/water mixture (e.g., 1:1 v/v).[11] Centrifuge to pellet the debris and collect the supernatant. Repeat the extraction.

-

Clean-up: Perform a solid-phase extraction (SPE) clean-up of the crude extract to remove interfering matrix components.[17]

-

LC-MS/MS Analysis:

-

Mobile Phase: Use a gradient of water and acetonitrile (B52724) containing formic acid and lithium iodide. The addition of lithium salts can significantly enhance the sensitivity of this compound detection by promoting the formation of lithiated adducts.[17][18]

-

Mass Spectrometry: Operate the mass spectrometer in positive ion mode, monitoring for specific precursor and product ion transitions for this compound and its analogues.[17][19][20]

-

Quantification: Create a calibration curve using a certified this compound standard to quantify the amount of toxin in the sample.

-

Mass Spectrometry Imaging (MSI) for Toxin Localization

MSI allows for the visualization of the spatial distribution of molecules within a tissue sample.

Objective: To determine the in situ localization of this compound in producer organisms.

Materials:

-

Tissue sample from a this compound-producing organism (e.g., Palythoa polyp).

-

Cryostat or microtome.

-

MALDI matrix (e.g., 2,5-dihydroxybenzoic acid, DHB).

-

MALDI-TOF mass spectrometer.

Protocol:

-

Sample Preparation: Embed the fresh tissue sample and prepare thin sections using a cryostat.

-

Matrix Application: Apply the MALDI matrix evenly over the tissue section.

-

MSI Analysis: Acquire mass spectra across the entire tissue section in a grid-like pattern.

-

Image Generation: Generate an ion intensity map for the specific m/z value corresponding to this compound to visualize its distribution within the tissue architecture.[2][8]

Visualizing the Investigative Workflow and a Hypothetical Biosynthesis Model

The following diagrams, generated using the DOT language for Graphviz, illustrate the logical flow of a this compound biosynthesis investigation and a putative model for the biosynthetic pathway.

Caption: Workflow for the investigation of the this compound biosynthesis pathway.

Caption: A putative model for the biosynthesis of this compound.

Conclusion

The investigation into the this compound biosynthesis pathway is a journey into one of the most complex areas of natural product science. While the complete picture remains elusive, the combination of modern genomic and analytical techniques is steadily peeling back the layers of this biological enigma. This guide provides a framework for researchers, summarizing the current knowledge and detailing the key experimental approaches that will be instrumental in finally elucidating the complete biosynthetic pathway of this extraordinary molecule. The challenges are significant, but the potential rewards—from understanding the ecological roles of this compound to harnessing its potent bioactivity for therapeutic applications—are immense.

References

- 1. A Putative Gene Cluster from a Lyngbya wollei Bloom that Encodes Paralytic Shellfish Toxin Biosynthesis | PLOS One [journals.plos.org]

- 2. coralmorphologic.com [coralmorphologic.com]

- 3. Transcriptomic investigation into polyketide toxin synthesis in Ostreopsis (Dinophyceae) species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Biosynthesis and Molecular Genetics of Polyketides in Marine Dinoflagellates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Global Approach to Estimating the Abundance and Duplication of Polyketide Synthase Domains in Dinoflagellates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchonline.jcu.edu.au [researchonline.jcu.edu.au]

- 8. biorxiv.org [biorxiv.org]

- 9. researchgate.net [researchgate.net]

- 10. This compound - Wikipedia [en.wikipedia.org]

- 11. archimer.ifremer.fr [archimer.ifremer.fr]

- 12. This compound and Analogs: Biological and Ecological Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 13. On the Hunt for New Toxin Families Produced by a Mediterranean Strain of the Benthic Dinoflagellate Ostreopsis cf. ovata - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 15N Stable Isotope Labeling PSTs in Alexandrium minutum for Application of PSTs as Biomarker - PMC [pmc.ncbi.nlm.nih.gov]

- 15. An Isotopic Labeling Approach Linking Natural Products with Biosynthetic Gene Clusters - PMC [pmc.ncbi.nlm.nih.gov]

- 16. This compound: A new marine toxin from a coelenterate [digital.csic.es]

- 17. mdpi.com [mdpi.com]

- 18. researchgate.net [researchgate.net]

- 19. LC-MS of this compound and its analogues: State of the art and future perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. The Genoa 2005 outbreak. Determination of putative this compound in Mediterranean Ostreopsis ovata by a new liquid chromatography tandem mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]

The Molecular Hijacking of a Cellular Workhorse: An In-depth Technical Guide to the Mechanism of Action of Palytoxin on Na+/K+-ATPase

For Researchers, Scientists, and Drug Development Professionals

Abstract

Palytoxin (PTX), one of the most potent marine toxins known, exerts its profound cytotoxicity by targeting a fundamental protein in animal cells: the Na+/K+-ATPase. This enzyme, crucial for maintaining cellular ion homeostasis, is converted by this compound from a meticulously regulated ion pump into an unregulated, non-selective cation channel. This molecular sabotage leads to a catastrophic disruption of cellular ion gradients, membrane depolarization, and ultimately, cell death. This technical guide provides a comprehensive overview of the mechanism of action of this compound on the Na+/K+-ATPase, detailing the binding kinetics, the conformational changes that lead to channel formation, and the downstream cellular consequences. We present quantitative data in structured tables for comparative analysis, provide detailed experimental protocols for key assays, and visualize the complex molecular events and experimental workflows using Graphviz diagrams.

Introduction: The Na+/K+-ATPase and the Advent of a Potent Toxin

The Na+/K+-ATPase, or sodium-potassium pump, is an integral membrane protein essential for the viability of virtually all animal cells.[1] It actively transports three sodium ions (Na+) out of the cell and two potassium ions (K+) into the cell against their concentration gradients for each molecule of ATP hydrolyzed.[2] This process is fundamental for maintaining the resting membrane potential, regulating cell volume, and driving the secondary transport of other solutes. The pump cycles through several conformational states, principally the E1 state with high affinity for intracellular Na+ and the E2 state with high affinity for extracellular K+.[2]

This compound, a complex polyether isolated from zoanthids of the genus Palythoa, disrupts this vital process with high affinity and specificity.[3][2] It binds to the Na+/K+-ATPase and transforms it into a non-selective cation channel, allowing the passive leak of ions down their electrochemical gradients.[1][3][2][4] This guide delves into the molecular intricacies of this toxic interaction.

The Core Mechanism: From Regulated Pump to Uncontrolled Channel

The central mechanism of this compound action is the conversion of the Na+/K+-ATPase into an ion channel.[1][3][4] This occurs through a multi-step process:

-

Binding to the Extracellular Face: this compound binds to the extracellular side of the Na+/K+-ATPase.[3][4]

-

Preference for the P-E2 State: The toxin shows a strong preference for binding to the phosphorylated E2 (P-E2) conformation of the pump, the state where the pump is open to the extracellular side to release Na+ and bind K+.[5][6]

-

Stabilization of an Open Conformation: Upon binding, this compound locks the pump in a conformation where both the extracellular and intracellular gates are simultaneously open.[2][4] This creates a continuous pore through the membrane.

-

Non-Selective Cation Flux: The newly formed channel is non-selective, allowing the passage of Na+, K+, and other small cations.[3][2] This leads to a rapid influx of Na+ and efflux of K+, dissipating the vital ion gradients across the cell membrane.[1][3]

Signaling Pathway and Cellular Consequences

The primary action of this compound is direct and structural. However, the resulting ion flux triggers a cascade of downstream cellular events.

Caption: Signaling pathway of this compound action on Na+/K+-ATPase.

Quantitative Data on this compound Interaction

The interaction of this compound with the Na+/K+-ATPase has been quantified through various experimental approaches. The following tables summarize key quantitative data from the literature.

Table 1: Binding and Kinetic Parameters

| Parameter | Value | Species/System | Comments | Reference(s) |

| Forward Rate Constant (kbind) | 105 M-1s-1 | Purified Na,K-ATPase | At 20°C. | [5][6] |

| Backward Rate Constant (kdiss) | ~10-3 s-1 | Purified Na,K-ATPase | At 20°C. | [5][6] |

| Equilibrium Dissociation Constant (Km) | 10 ± 3 nM | Purified Na,K-ATPase (50 mM NaCl) | Calculated from kdiss/kbind. | [5] |

| Equilibrium Dissociation Constant (KD) | 20 pM | Not specified | High-affinity binding. | [7][8] |

| Half-maximal effective concentration (K0.5) | ~70 pM | Squid giant fiber lobe neurons | For current activation. | [9][10] |

Table 2: Cytotoxicity and Channel Properties

| Parameter | Value | Cell Line/System | Assay | Reference(s) |

| IC50 (Cell Proliferation) | ~0.1 nM | Caco-2 cells | Not specified | [11] |

| EC50 (Cytotoxicity) | 2.7 x 10-10 M (median) | Human monocytes | MTT assay | [12] |

| IC50 (Mitochondrial Activity) | 24 ng/L (0.009 nM) | Caco-2 cells (undifferentiated) | MTT assay (4h exposure) | [13] |

| IC50 (Mitochondrial Activity) | 7.71 ng/mL (2.88 nM) | HaCaT cells | MTT assay (24h exposure) | [13] |

| Single-Channel Conductance | ~10 pS | Frog erythrocytes, mouse neuroblastoma | Patch-clamp | [14] |

| Single-Channel Conductance | ~7 pS | Squid giant fiber lobe neurons (symmetrical 500 mM Na+) | Patch-clamp | [9][10] |

| Ussing Flux Ratio Exponent (n') for Na+ | 1.05 ± 0.02 | Squid giant axons | 22Na+ efflux measurements | [9][10] |

Detailed Experimental Protocols

The elucidation of this compound's mechanism of action has relied on a variety of sophisticated experimental techniques. Below are detailed methodologies for key experiments cited.

Monitoring Ion Movements with Electrochromic Dyes (e.g., RH421)

This method allows for the real-time detection of ion binding and transport by measuring changes in the fluorescence of a voltage-sensitive dye that partitions into the cell membrane near the ion pump.

-

Objective: To study the kinetics of this compound binding and its effect on ion occupancy of the Na+/K+-ATPase.

-

Materials:

-

Purified Na+/K+-ATPase preparation (e.g., from pig kidney).

-

Electrochromic styryl dye RH421.

-

Standard buffer (e.g., Tris/HCl, pH 7.2, with MgCl2).

-

Solutions of NaCl, KCl, ATP, and this compound.

-

Fluorometer.

-

-

Procedure:

-

Resuspend the purified Na+/K+-ATPase in the standard buffer.

-

Add the RH421 dye to the enzyme suspension and allow it to equilibrate.

-

Place the sample in the fluorometer and record the baseline fluorescence (F0).

-

To induce the P-E2 state, add ATP and NaCl to the suspension.

-

Initiate the reaction by adding a known concentration of this compound.

-

Continuously record the fluorescence change (ΔF) over time. The change in fluorescence reflects the movement of ions within the pump's transmembrane domain as this compound binds and forms a channel.

-

Normalize the fluorescence data as ΔF/F0 = (F - F0)/F0 for comparison between experiments.

-

Analyze the kinetics of the fluorescence change to determine rate constants for this compound binding and channel formation.

-

Caption: Experimental workflow for monitoring ion movements using RH421 dye.

Single-Channel Recording with Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ion flow through individual this compound-induced channels, providing information on their conductance and gating properties.

-

Objective: To characterize the single-channel properties of the Na+/K+-ATPase after modification by this compound.

-

Materials:

-

Cultured cells expressing Na+/K+-ATPase (e.g., erythrocytes, neuroblastoma cells).

-

Patch-clamp amplifier and data acquisition system.

-

Micropipette puller and polisher.

-

Borosilicate glass capillaries.

-

Intracellular and extracellular solutions with defined ion concentrations.

-

This compound solution.

-

-

Procedure:

-

Prepare micropipettes with a tip diameter of ~1 µm.

-

Fill the micropipette with the extracellular solution containing a picomolar to nanomolar concentration of this compound.

-

Form a high-resistance seal (gigaohm seal) between the micropipette tip and the cell membrane (cell-attached or inside-out patch configuration).

-

Apply a defined voltage across the membrane patch.

-

Record the electrical current flowing through the patch. The opening and closing of individual ion channels will appear as step-like changes in the current.

-

Measure the amplitude of the single-channel currents at different voltages to determine the single-channel conductance (slope of the current-voltage relationship).

-

Analyze the duration of open and closed events to study the gating kinetics of the channel.

-

Cell Viability Assessment with MTT Assay

The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

-

Objective: To determine the concentration-dependent cytotoxicity of this compound.

-

Materials:

-

Cultured cells (e.g., Caco-2, HaCaT, monocytes).

-

96-well cell culture plates.

-

Cell culture medium.

-

This compound stock solution.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

-

Solubilization solution (e.g., DMSO, acidified isopropanol).

-

Microplate reader.

-

-

Procedure:

-

Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in cell culture medium.

-

Remove the old medium from the cells and add the this compound dilutions. Include control wells with medium only.

-

Incubate the cells for a specified period (e.g., 4, 24, or 48 hours).

-

Add MTT solution to each well and incubate for a further 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and plot the results against the this compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell viability).

-

Structural Insights into Channel Formation

Recent advances in cryo-electron microscopy have provided high-resolution structures of the Na+/K+-ATPase in complex with this compound.[2][15] These structures reveal that this compound binds in the ion exit pathway on the extracellular side of the pump.[2][15] It acts as a molecular wedge, preventing the closure of the extracellular gate.[2] This structural information confirms the mechanism of channel formation and provides a basis for understanding the non-selectivity of the this compound-induced pore.

Conclusion and Future Directions

This compound's interaction with the Na+/K+-ATPase is a remarkable example of a natural toxin hijacking a fundamental cellular machine. By converting the pump into an unregulated ion channel, this compound provides a powerful tool for studying the structure and function of P-type ATPases. The detailed understanding of its mechanism of action, supported by quantitative data and structural biology, not only illuminates the basis of its extreme toxicity but also offers insights into the dynamic conformational changes that underlie ion transport.

For drug development professionals, the unique mechanism of this compound highlights a potential vulnerability in a ubiquitous and essential protein. While this compound itself is too toxic for therapeutic use, its interaction with the Na+/K+-ATPase could inspire the design of novel modulators of this important drug target. Future research will likely focus on further refining the structural understanding of the this compound-pump complex and exploring the potential for developing countermeasures to this potent marine toxin.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. pnas.org [pnas.org]

- 3. researchgate.net [researchgate.net]

- 4. This compound action on the Na(+),K(+)-ATPase and the disruption of ion equilibria in biological systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound-induced Effects on Partial Reactions of the Na,K-ATPase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rupress.org [rupress.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. rupress.org [rupress.org]

- 10. Sodium flux ratio in Na/K pump-channels opened by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. mdpi.com [mdpi.com]

- 14. Involvement of the Na,K-ATPase in the induction of ion channels by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. How this compound transforms the Na+,K+ pump into a cation channel - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Palytoxin Analogues and Their Structural Differences

For Researchers, Scientists, and Drug Development Professionals

Introduction

Palytoxin (PTX), first isolated from the marine zoanthid Palythoa toxica, is one of the most potent non-proteinaceous toxins discovered.[1] Its exceptionally complex structure and unique mechanism of action have made it a subject of intense scientific scrutiny. PTX exerts its toxicity by binding with extremely high affinity to the Na+/K+-ATPase, a ubiquitous transmembrane protein essential for maintaining electrochemical gradients in animal cells.[1][2] This interaction converts the ion pump into a non-selective cation channel, leading to a catastrophic disruption of ion homeostasis and subsequent cell death.[3][4]

In recent years, a growing number of this compound analogues have been isolated and identified, primarily from benthic dinoflagellates of the genus Ostreopsis.[5][6] These naturally occurring variants, which exhibit subtle but significant structural modifications from the parent PTX molecule, provide invaluable tools for probing the structure-activity relationships of this potent toxin class. Understanding these differences is critical for toxicology, pharmacology, and the potential development of novel therapeutics.

This guide provides a detailed technical overview of this compound and its key analogues, focusing on their structural distinctions, comparative biological activities, and the experimental methodologies used for their study.

Chapter 1: The Archetype - this compound (PTX)

This compound is a large, highly complex molecule characterized by a long polyhydroxylated and partially unsaturated aliphatic backbone.[6] With a molecular weight of approximately 2680 Da and 64 chiral centers, its total synthesis was a landmark achievement in organic chemistry.[2][6]

The primary molecular target of PTX is the Na+/K+-ATPase pump.[7] The toxin binds to the extracellular side of the pump, locking it in a conformation that creates a pore or channel through the protein.[2][8] This aberrant channel allows for the passive transport of sodium (Na+) and potassium (K+) ions down their respective concentration gradients—Na+ into the cell and K+ out of the cell.[1][3] The resulting dissipation of the essential ion gradient leads to membrane depolarization, which triggers a cascade of downstream cellular effects, including a massive influx of intracellular calcium, disruption of the actin cytoskeleton, and ultimately, cell lysis.[6][7]

Chapter 2: this compound Analogues: A Comparative Structural Overview

Several structural analogues of this compound have been characterized, with most originating from Ostreopsis dinoflagellates.[5] These congeners typically differ in the number or position of hydroxyl and methyl groups, or in their stereochemistry.[7][9] The most well-characterized analogues include ovatoxin-a, ostreocin-D, and 42-hydroxythis compound.

Ovatoxin-a (OVTX-a)

Ovatoxin-a is the major toxic compound produced by the Mediterranean dinoflagellate Ostreopsis cf. ovata.[10][11] Its structure shows key differences from this compound at three specific positions.[10][12]

-

C42: OVTX-a possesses a hydroxyl group, similar to 42-hydroxythis compound.[12]

-

C44: It features a methylene (B1212753) group instead of the hydroxy methine group found in this compound.[12]

-

C64: It lacks the hydroxyl group present at this position in this compound.[12]

Ostreocin-D

Isolated from the dinoflagellate Ostreopsis siamensis, ostreocin-D is another significant analogue.[13][14] Its formal chemical name, 42-hydroxy-3,26-didemethyl-19,44-dideoxythis compound, precisely describes its structural deviations from this compound.[13][15][16]

-

Addition: A hydroxyl group is present at C42.

-

Removals: It lacks methyl groups at C3 and C26, and hydroxyl groups at C19 and C44.

42-Hydroxythis compound

This analogue, found in Palythoa species, represents a more subtle variation.[17] As its name implies, it differs from this compound solely by the addition of a hydroxyl group at position C42.[18]

The structural relationships between this compound and these key analogues are visualized below.

Quantitative Structural Data

The structural differences are reflected in their molecular formulas and weights, which are summarized in the table below.

| Analogue | Molecular Formula | Molecular Weight (Da) | Key Structural Differences from this compound | Source Organism(s) |

| This compound | C₁₂₉H₂₂₃N₃O₅₄ | ~2680 | Reference structure | Palythoa spp. |

| Ovatoxin-a | C₁₂₉H₂₂₃N₃O₅₂ | ~2648 | +OH at C42; -OH at C44 (to CH2); -OH at C64[10][12][19] | Ostreopsis cf. ovata |

| Ostreocin-D | C₁₂₇H₂₁₉N₃O₅₂ | ~2635 | +OH at C42; -CH₃ at C3, C26; -OH at C19, C44[15][20] | Ostreopsis siamensis |

| 42-Hydroxythis compound | C₁₂₉H₂₂₃N₃O₅₅ | ~2696 | +OH at C42[17] | Palythoa spp. |

Chapter 3: Biological Activity and Structure-Activity Relationships

While all this compound analogues share the same primary mechanism of action, their structural variations can lead to significant differences in biological potency.[6][9] For instance, the minor structural changes between PTX and ostreocin-D result in a notable reduction in the cytotoxicity and hemolytic potency of ostreocin-D.[6] In contrast, 42-hydroxythis compound exhibits a biological activity profile that is very similar to that of this compound itself.[17]

The table below summarizes available quantitative data on the biological activity of these compounds.

| Analogue | Assay Type | Test System | Potency (Value) | Reference |

| This compound | LD₅₀ (i.p.) | Mice | 50-100 ng/kg | [21] |

| This compound | LD₅₀ (i.v.) | Rabbits | 25 ng/kg | [1] |

| This compound | IC₅₀ (Cytotoxicity) | Murine Cancer Cells | 0.54 pM | [22] |

| This compound | IC₅₀ (Cytotoxicity) | Neuro2a Cells | 0.4 - 18 ng/mL (24h) | [9] |

| Ovatoxin-a | IC₅₀ (Cytotoxicity) | Neuro2a Cells | 0.4 - 18 ng/mL (24h) | [9] |

| Ovatoxin-d | IC₅₀ (Cytotoxicity) | HaCaT Cells | ~3 ng/mL (24h) | [9] |

| Ostreocin-D | Cytotoxicity | General | Reduced potency compared to PTX | [6] |

| 42-Hydroxythis compound | General Activity | Skeletal Muscle Cells | Similar potency to PTX | [17] |

These findings suggest that modifications in the central and terminal regions of the this compound backbone can significantly modulate its interaction with the Na+/K+-ATPase and its overall toxic effect.

Chapter 4: Core Experimental Methodologies

The study of palytoxins requires specialized experimental protocols for their isolation, characterization, and biological evaluation.

Isolation and Purification of this compound Analogues

This workflow outlines the general procedure for isolating these complex molecules from biological sources like dinoflagellate cultures.

Protocol Details:

-

Extraction: Cells are harvested and extracted, often with a methanol/water solution.[15]

-

Partitioning: The crude extract is partitioned between a non-polar solvent (like chloroform) and a polar aqueous phase (like methanol/water/acetic acid) to remove lipids. The toxins remain in the aqueous phase.[15][16]

-

Chromatography: The aqueous extract is subjected to multiple rounds of column chromatography. Reversed-phase columns like ODS and TMS are commonly used with gradients of solvents such as acetonitrile/water/acetic acid for final purification.[15][16]

-

Monitoring: Throughout purification, fractions are monitored by UV detection (at 234 and 263 nm) and tested for bioactivity using assays like the mouse bioassay or hemolytic assay.[15][16]

Structural Elucidation

Once a pure analogue is isolated, its structure is determined using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the exact molecular weight and elemental composition (molecular formula).[10]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of 2D NMR experiments (including COSY, TOCSY, HSQC, and HMBC) is essential for piecing together the complex planar structure and determining the relative stereochemistry of the molecule.[10][13]

Hemolytic Assay Protocol

This functional assay is a sensitive method for detecting and quantifying this compound activity based on the lysis of red blood cells.[23]

-

Preparation of Erythrocytes: Obtain fresh whole blood (e.g., human type O) with an anticoagulant. Wash the red blood cells (RBCs) by centrifuging and resuspending the pellet in a saline solution (e.g., 0.9% NaCl) multiple times.[23]

-

Cell Suspension: Prepare a final diluted suspension of the washed RBCs in a suitable buffer, such as Dulbecco's Phosphate Buffered Saline (D-PBS), pH 7.0.[23]

-

Incubation: In a 96-well plate or microcentrifuge tubes, add the RBC suspension to serial dilutions of the this compound standard or unknown sample.

-

Controls:

-

Negative Control: RBC suspension with buffer only (0% hemolysis).

-

Positive Control: RBC suspension with a cell lysing agent like Triton X-100 (100% hemolysis).

-

Specificity Control: A parallel set of incubations is performed in the presence of ouabain (B1677812) (e.g., 100 µM), a known inhibitor of the Na+/K+-ATPase, which should prevent this compound-induced hemolysis.[23]

-

-

Incubation: Incubate the samples at 37°C for a set period (e.g., 6 hours).[23]

-

Measurement: Centrifuge the samples to pellet any intact cells. Transfer the supernatant to a new plate and measure the absorbance of the released hemoglobin at an appropriate wavelength (e.g., 415 nm) using a spectrophotometer.

-

Calculation: Calculate the percentage of hemolysis for each sample relative to the positive and negative controls.

Cell-Based Cytotoxicity (LDH Release) Assay